BE 24566B

Antibacterial Gram-positive MIC

BE-24566B (CAS: 149466-04-6), also known as L-755,805, is a hexacyclic polyketide secondary metabolite first isolated from the fermentation broth of Streptomyces violaceusniger A24566. It belongs to the anthrabenzoxocinone (ABX) structural family, characterized by a fused hexacyclic aromatic ketone core.

Molecular Formula C27H24O7
Molecular Weight 460.5 g/mol
Cat. No. B15568019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBE 24566B
Molecular FormulaC27H24O7
Molecular Weight460.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3
InChIKeyMDUGEFRGUDVHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for BE-24566B: A Polyketide Antibiotic with Dual Antibacterial and Endothelin Receptor Antagonism Activity


BE-24566B (CAS: 149466-04-6), also known as L-755,805, is a hexacyclic polyketide secondary metabolite first isolated from the fermentation broth of Streptomyces violaceusniger A24566. It belongs to the anthrabenzoxocinone (ABX) structural family, characterized by a fused hexacyclic aromatic ketone core. The compound exhibits broad-spectrum antibacterial activity against Gram-positive pathogens and functions as an endothelin receptor antagonist, distinguishing it from simpler, single-mechanism antibiotics.

Why Standard Antibiotics Cannot Replace BE-24566B in Specialized Research and Discovery Programs


BE-24566B is not a conventional, single-target antibiotic like penicillin or vancomycin. Its unique value proposition lies in its dual biological activities: potent Gram-positive antibacterial action combined with endothelin receptor antagonism. Generic substitution with common Gram-positive agents would completely eliminate the endothelin-targeting component of an experiment. Furthermore, even within its own anthrabenzoxocinone class, minor structural modifications—such as chlorination or stereochemical inversion—lead to significant shifts in target engagement profiles (e.g., Liver X Receptor (LXR) binding) and spectrum of activity. For researchers investigating polypharmacology, screening for natural product scaffolds, or studying the structure-activity relationship (SAR) of hexacyclic aromatic ketones, substituting BE-24566B with a structurally related or functionally similar compound would invalidate comparative data and compromise experimental outcomes.

Quantitative Comparative Evidence: BE-24566B vs. Closest Structural Analogs


Antibacterial Potency: BE-24566B Spectrum and MIC Values vs. Enantiomer (-)-ABX

BE-24566B demonstrates broad-spectrum antibacterial activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 3.13 µg/mL. Its enantiomer, (-)-ABX, exhibits comparable antibacterial activity with MIC values in the range of 0.5-2 µg/mL. While both compounds show similar potency, the distinct stereochemistry of BE-24566B differentiates it from (-)-ABX.

Antibacterial Gram-positive MIC Staphylococcus aureus

Endothelin Receptor Antagonism: BE-24566B's Secondary Pharmacological Activity

BE-24566B exhibits a secondary pharmacological activity as an endothelin receptor antagonist, with IC50 values of 11 µM and 3.9 µM for the ETA and ETB receptors, respectively. This activity is not observed in common antibiotics like vancomycin or methicillin, and represents a distinct point of differentiation from other anthrabenzoxocinones that may have different target profiles, such as LXR binding.

Endothelin Receptor ETA ETB Antagonist

Inhibition of Type II Fatty Acid Synthesis (FASII): Comparison with Chlorinated Analog

Both BE-24566B and its chlorinated analog (-)-BABX inhibit bacterial type II fatty acid synthesis (FASII). However, (-)-BABX was identified as the primary component responsible for the majority of FASII inhibition in the extract from which it was isolated. A direct comparison in a FASII enzyme assay showed that BE-24566B and its enantiomer (-)-ABX have essentially identical IC50 values, indicating that the core hexacyclic structure, rather than stereochemistry, drives this specific mechanism.

FASII Antibacterial Mechanism of Action

Recommended Application Scenarios for BE-24566B Based on Differentiating Evidence


Antimicrobial Susceptibility Testing and Drug Discovery for Gram-Positive Pathogens

As a validated Gram-positive antibacterial agent with published MIC values against a panel of standard strains (B. subtilis, B. cereus, S. aureus, etc.), BE-24566B serves as an excellent positive control or reference standard in antimicrobial susceptibility testing (AST) and drug discovery screening campaigns. Its known MIC range (1.56-3.13 µg/mL) allows for direct comparison with novel test compounds.

Investigating Polypharmacology and Dual-Activity Natural Products

The unique combination of antibacterial activity and endothelin receptor antagonism makes BE-24566B a premier tool compound for academic and industrial groups studying polypharmacology. It is particularly valuable for exploring the potential therapeutic implications of simultaneously targeting bacterial infection and host vascular responses, such as in sepsis or endocarditis research.

Structure-Activity Relationship (SAR) Studies of the Anthrabenzoxocinone Scaffold

As the foundational member of the ABX family, BE-24566B is the essential reference standard for any SAR program aimed at optimizing the antibacterial, endothelin receptor binding, or LXR-modulating properties of this hexacyclic scaffold. Its well-defined structure and biological profile provide a critical baseline for evaluating the impact of modifications like chlorination (as in zunyimycins and BABX) or stereochemical inversion (as in (-)-ABX).

Technical Documentation Hub

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36 linked technical documents
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